Methyl 4-(2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a triazole-derived compound featuring a pyridine ring at position 5 of the triazole core and an ethyl substituent at position 2. The acetamido linker connects the triazole-thio moiety to a methyl benzoate group.
Properties
IUPAC Name |
methyl 4-[[2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-3-24-17(14-5-4-10-20-11-14)22-23-19(24)28-12-16(25)21-15-8-6-13(7-9-15)18(26)27-2/h4-11H,3,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRMMSFLCWYICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618416-36-7 | |
| Record name | ME 4-((((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETYL)AMINO)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amidation: The resulting compound undergoes amidation with 4-aminobenzoic acid or its derivatives to form the amide bond.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of triazole compounds exhibit significant antifungal and antibacterial activities. The presence of the pyridine and triazole groups enhances the compound's ability to interfere with microbial growth by inhibiting essential enzymes or disrupting cell membrane integrity.
Case Study: Antifungal Properties
A study investigated the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that compounds similar to methyl 4-(2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate exhibited potent antifungal activity, suggesting its potential as a therapeutic agent in treating fungal infections .
Anticancer Potential
This compound also shows promise in cancer research. The compound's ability to inhibit specific signaling pathways involved in cancer cell proliferation has been a focus of several studies.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have reported that triazole-containing compounds can induce apoptosis in various cancer cell lines. For instance, methyl 4-(2-(4-methylphenyl)-N-(pyridinyl)-acetamido)benzoate demonstrated significant cytotoxicity against breast cancer cells by activating caspase pathways . This highlights the potential for developing new anticancer agents based on its structure.
Agricultural Applications
The compound's unique chemical properties also lend themselves to applications in agriculture as a pesticide or fungicide. The triazole moiety is known for its effectiveness in controlling fungal pathogens in crops.
Case Study: Fungicidal Activity
Research has shown that triazole derivatives can effectively manage plant diseases caused by fungi. Field trials indicated that formulations containing similar compounds reduced disease incidence in crops such as wheat and corn, demonstrating their potential as agricultural fungicides .
Material Science
Beyond biological applications, this compound can be explored for material science applications due to its chemical stability and unique properties.
Case Study: Polymer Development
Studies have explored the incorporation of triazole derivatives into polymer matrices to enhance mechanical properties and thermal stability. The addition of such compounds has been shown to improve the performance characteristics of polymers used in coatings and adhesives .
Mechanism of Action
The mechanism of action of Methyl 4-(2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target molecules, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Triazole Derivatives
Substituents on the Triazole Core
- Ethyl vs. Cyclohexyl/Butyl Groups :
- Methyl 4-(2-((4-cyclohexyl -5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate () replaces the ethyl group with a bulkier cyclohexyl substituent, likely enhancing lipophilicity and altering binding interactions.
- Compounds like 5m (4-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) () use a butylthio group instead of ethyl, demonstrating how alkyl chain length impacts solubility and steric effects.
Pyridine vs. Other Heterocycles
- Pyridine Positional Isomers :
- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) () shares the 3-pyridinyl substitution but lacks the benzoate group, instead terminating in an ethylphenyl acetamide. This difference correlates with its role as an Orco receptor agonist .
- 5o (2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile) () uses a pyridin-4-yl group, which may alter electronic properties and receptor binding.
Terminal Functional Groups
- Benzoate vs. Acetamide/Sulfamoylphenyl: Methyl 4-(2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate’s methyl benzoate contrasts with compounds like 5p (), which has a methoxyimino-phenylacetate group, or 573941-79-4 (), which terminates in a sulfamoylphenyl group. These modifications influence polarity and biological target specificity .
Table 1: Comparison of Key Properties
Thermodynamic and Electronic Properties
- Retention in Hydrophilic Chromatography :
- Derivatives like morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetate () exhibit retention behavior dependent on substituent hydrophobicity, a factor relevant to the target compound’s ethyl and benzoate groups .
Biological Activity
Methyl 4-(2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, identified by its CAS number 618416-36-7, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.45 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 618416-36-7 |
| Molecular Formula | C₁₉H₁₉N₅O₃S |
| Molecular Weight | 397.45 g/mol |
| LogP | 2.95 |
| Polar Surface Area | 124.30 Ų |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, methyl derivatives of triazoles have shown effectiveness against various bacterial strains. For instance, a study highlighted that similar triazole-thioether compounds demonstrated notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The triazole scaffold has been linked to antiviral properties, particularly against coronaviruses. A related study discussed the development of triazole-based inhibitors that target specific viral kinases, enhancing their effectiveness against viral replication . The compound's structure suggests potential interactions with viral proteins, which could inhibit their function.
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. They are believed to interfere with cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth . The compound may share these characteristics due to its structural similarities with other known anticancer agents.
The biological activity of this compound is likely mediated through its ability to form hydrogen bonds with target proteins. This interaction can alter the conformation of the target protein, leading to inhibition or activation of enzymatic activity. The presence of the triazole ring enhances binding affinity due to its ability to participate in multiple types of non-covalent interactions.
Case Study 1: Antimicrobial Efficacy
In a laboratory study assessing various triazole derivatives, this compound was tested against a panel of bacterial strains. Results indicated an inhibition zone diameter comparable to standard antibiotics, suggesting it could serve as a lead compound for further development .
Case Study 2: Antiviral Screening
A screening assay conducted on a series of triazole compounds revealed that those similar in structure to this compound exhibited significant antiviral activity against MERS-CoV. The study concluded that modifications to the triazole ring could enhance potency and selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving:
Formation of a triazole-thiol precursor (e.g., 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol) using hydrazinecarbothioamide intermediates under basic conditions .
Alkylation or Mannich base derivatization of the thiol group with methyl 4-(2-chloroacetamido)benzoate .
- Critical Factors : Reflux time, solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents significantly impact purity and yield. For example, prolonged reflux (>4 hours) may reduce side products like disulfides .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- 1H/13C NMR Spectroscopy : To verify the presence of pyridinyl protons (δ 8.5–9.0 ppm), triazole methyl groups (δ 1.2–1.5 ppm), and ester carbonyl signals (δ 165–170 ppm) .
- IR Spectroscopy : Confirm thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1680 cm⁻¹) functionalities .
- HPLC-MS : Ensure >95% purity and detect trace impurities .
Q. What preliminary biological activities are associated with this compound?
- Reported Activities :
- Antimicrobial: Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via triazole-thioether interactions .
- Anticancer: Disruption of cellular redox balance through pyridinyl-mediated ROS generation .
- Screening Assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity and MTT assays for cytotoxicity profiling .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution of the pyridinyl group) affect bioactivity?
- Structure-Activity Relationship (SAR) Insights :
| Modification Site | Effect on Activity | Example Data |
|---|---|---|
| Pyridinyl (C3 vs. C4) | C3 substitution enhances enzyme inhibition (IC50: 1.2 μM vs. 4.7 μM for C4) | |
| Ethyl group on triazole | Increased lipophilicity improves membrane permeability (LogP: 2.8 vs. 1.5 for methyl) |
- Methodology : Computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like EGFR or CYP450 .
Q. What contradictions exist in reported synthesis protocols, and how can they be resolved?
- Key Contradictions :
- Alkylation Efficiency : Some studies report incomplete thiol alkylation using chloroacetamides, leading to disulfide byproducts , while others achieve >90% yield with DMAP catalysis .
- Purification : Conflicting reports on optimal recrystallization solvents (ethanol vs. acetonitrile) .
- Resolution : Use TLC monitoring during alkylation and gradient HPLC for purification to isolate desired products .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Stability Profile :
- pH Sensitivity : Degrades rapidly in acidic conditions (t1/2: 2 hours at pH 3) due to ester hydrolysis. Stable in neutral-basic buffers (pH 7–9) .
- Thermal Stability : Decomposes above 150°C; storage at –20°C recommended for long-term stability .
- Experimental Design : Pre-formulate with stabilizers (e.g., cyclodextrins) for in vivo studies .
Q. What advanced spectroscopic techniques are required to resolve ambiguities in stereochemistry?
- Techniques :
- NOESY NMR : To confirm spatial proximity of pyridinyl and triazole groups .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., triazole N-H⋯O=C interactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
